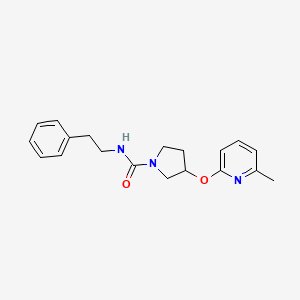

3-((6-methylpyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-((6-methylpyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also includes a 6-methylpyridin-2-yl group and a phenethyl group attached to the pyrrolidine ring via an amide linkage .

Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the pyrrolidine ring, which is a saturated heterocycle. This ring system allows efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación

Anti-Fibrosis Activity

The compound has been investigated for its potential as an anti-fibrotic agent. In a study by Gu et al., a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited potent anti-fibrotic activities, surpassing the effects of Pirfenidone and Bipy55′DC. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .

Antimicrobial Properties

Pyrimidine derivatives, including this compound, have been explored for their antimicrobial activity. While specific studies on this particular compound are limited, the broader class of pyrimidines has demonstrated effectiveness against various pathogens, including bacteria and fungi .

Antiviral Potential

Although direct evidence for the antiviral activity of this compound is scarce, pyrimidine-based molecules have been investigated as potential antiviral agents. Researchers may explore its effects against specific viruses, such as herpesviruses or influenza, to uncover any inhibitory properties .

Antitumor Effects

Pyrimidine derivatives have shown promise as antitumor agents. While further studies are needed, this compound’s structure suggests it could be evaluated for its cytotoxic effects on cancer cells. Investigating its impact on tumor growth, apoptosis, and cell cycle regulation would be valuable .

Collagen Prolyl 4-Hydroxylase Inhibition

Given its anti-fibrotic activity, this compound likely interacts with collagen prolyl 4-hydroxylases (C-P4Hs). These enzymes play a crucial role in collagen synthesis and stabilization. Investigating the compound’s mechanism of action in inhibiting C-P4Hs could provide insights into its therapeutic potential .

Chemical Biology and Medicinal Chemistry

The pyrimidine moiety, including this compound, serves as a privileged structure in medicinal chemistry. Researchers may explore its chemical diversity, optimize its pharmacokinetic properties, and design analogs for specific biological targets. This compound could be part of a library for drug discovery and lead optimization .

Mecanismo De Acción

Mode of Action

Similar compounds have been found to interact with their targets, leading to changes at the molecular level that can affect the function of the target

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, leading to downstream effects that can influence cellular processes

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level, depending on their specific targets and mode of action

Action Environment

Environmental factors can often play a significant role in the action of similar compounds

Propiedades

IUPAC Name |

3-(6-methylpyridin-2-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-15-6-5-9-18(21-15)24-17-11-13-22(14-17)19(23)20-12-10-16-7-3-2-4-8-16/h2-9,17H,10-14H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZLSKSOUSZECW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((6-methylpyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(hydroxymethyl)-1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2766861.png)

![4-methoxy-2-methyl-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2766862.png)

![Lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2766864.png)

![2-Methyl-N-[2-(prop-2-enoylamino)ethyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B2766865.png)

![2-(benzylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![2-[2,4-dioxo-3-(thien-2-ylmethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2766873.png)

![5-[(2-Methoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2766874.png)

![2-Chloro-1-[4-(naphthalene-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2766877.png)